1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine
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Overview
Description
1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine is a compound that features a piperidine ring attached to a methyl-substituted imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
The synthesis of 1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-1H-imidazole-4-methanol with piperidine. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine undergoes various chemical reactions, including:
Major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and halogenated imidazoles.
Scientific Research Applications
1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis . Additionally, the compound can interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the piperidine ring, making it less versatile in terms of biological activity.
5-Methylimidazole: Similar imidazole structure but without the piperidine moiety, limiting its applications.
Piperidine: A simple cyclic amine without the imidazole ring, used primarily as a solvent and intermediate in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity.
Properties
CAS No. |
90513-26-1 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine |
InChI |
InChI=1S/C10H17N3/c1-9-10(12-8-11-9)7-13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
OXPFWTHSDWUOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2 |
Origin of Product |
United States |
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